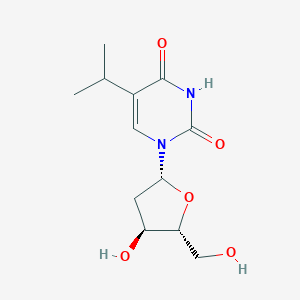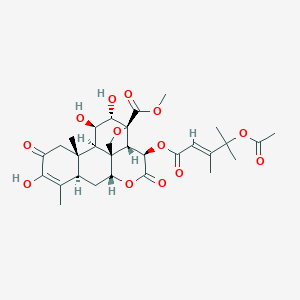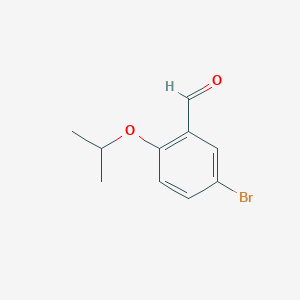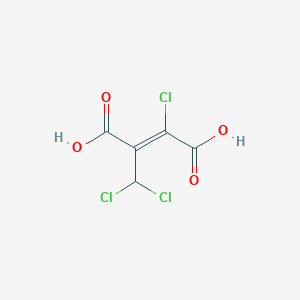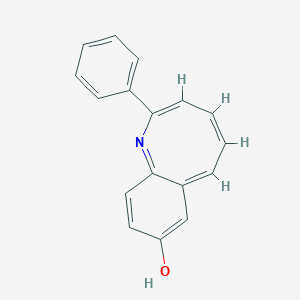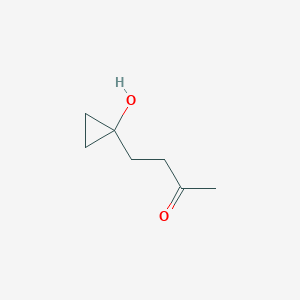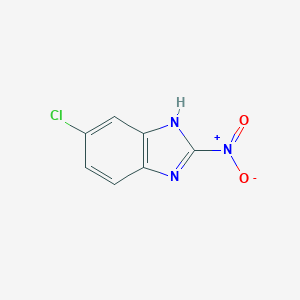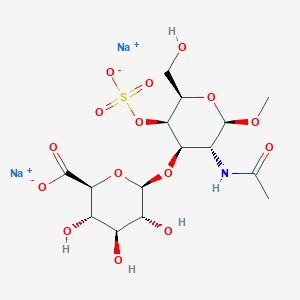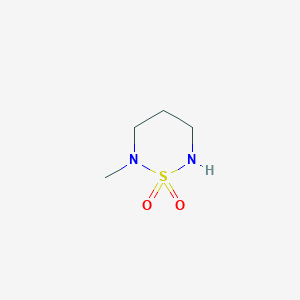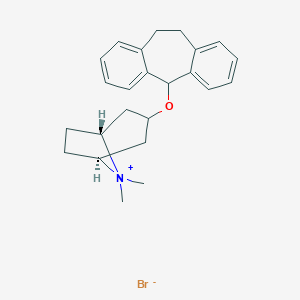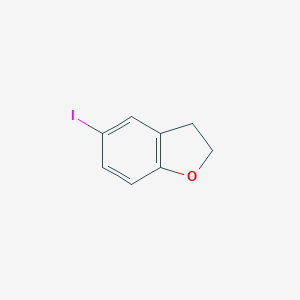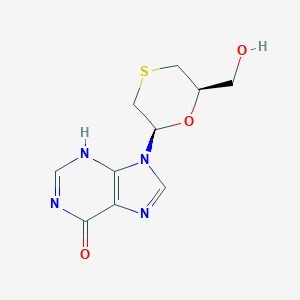
9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring system fused with an oxathiane ring. The presence of a hydroxymethyl group further adds to its chemical diversity. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield. For instance, the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide can facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the production rate and consistency. Additionally, purification steps like recrystallization and chromatography are crucial to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced under hydrogenation conditions to modify the oxathiane ring.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can lead to a fully saturated oxathiane ring.
科学的研究の応用
9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials and as a catalyst in certain chemical processes.
作用機序
The mechanism of action of 9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
6H-Purin-6-one, 1,9-dihydro-9-(hydroxymethyl)-: Lacks the oxathiane ring, making it less complex.
6H-Purin-6-one, 1,9-dihydro-9-(6-(methyl)-1,4-oxathian-2-yl)-: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness
The presence of both the purine and oxathiane rings, along with the hydroxymethyl group, makes 9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one unique. This combination of structural features contributes to its diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
132062-70-5 |
|---|---|
分子式 |
C10H12N4O3S |
分子量 |
268.29 g/mol |
IUPAC名 |
9-[(2R,6R)-6-(hydroxymethyl)-1,4-oxathian-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O3S/c15-1-6-2-18-3-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7-/m1/s1 |
InChIキー |
QYSGOJUTOOBWML-RNFRBKRXSA-N |
SMILES |
C1C(OC(CS1)N2C=NC3=C2N=CNC3=O)CO |
異性体SMILES |
C1[C@H](O[C@H](CS1)N2C=NC3=C2NC=NC3=O)CO |
正規SMILES |
C1C(OC(CS1)N2C=NC3=C2NC=NC3=O)CO |
同義語 |
9-[(2R,6R)-6-(hydroxymethyl)-1,4-oxathian-2-yl]-3H-purin-6-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Bis[(Z)-styryl]benzene](/img/structure/B162261.png)
